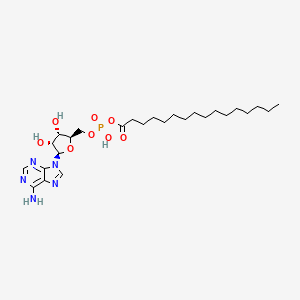
hexadecanoyl-AMP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexadecanoyl-AMP is a fatty acyl-AMP that results from the formal condensation of the phosphoryl group of AMP with the carboxyl group of hexadecanoic (palmitic) acid. It derives from a hexadecanoic acid. It is a conjugate acid of a this compound(1-).
科学的研究の応用
Antimicrobial Properties
Hexadecanoyl-AMP is primarily recognized for its antimicrobial properties, particularly as an antimicrobial peptide (AMP). AMPs are known to exhibit broad-spectrum activity against bacteria, viruses, and fungi. The mechanism of action typically involves disrupting microbial membranes, which can be particularly effective against antibiotic-resistant strains.
Case Study: Efficacy Against Resistant Strains
A study demonstrated that this compound showed significant activity against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus. The compound's ability to disrupt bacterial membranes was attributed to its amphiphilic nature, allowing it to insert into lipid bilayers effectively .
| Organism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| E. coli | 5 µg/mL | Membrane disruption |
| S. aureus | 2 µg/mL | Membrane permeabilization |
Cancer Therapeutics
Research indicates that this compound may have potential applications in cancer therapy. Its properties allow it to induce apoptosis in cancer cells while sparing normal cells, making it a promising candidate for targeted cancer treatments.
Case Study: Induction of Apoptosis
In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound was found to activate caspase pathways, leading to programmed cell death without significant toxicity to surrounding healthy tissues .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 | 3.5 | Induces apoptosis |
| HepG2 | 4.2 | Activates caspase pathways |
Biochemical Applications
This compound is also utilized in biochemical research as a substrate for various enzymatic reactions. Its structure allows it to participate in phosphorylation reactions, which are critical for cellular signaling processes.
Case Study: Substrate for Kinases
The compound has been employed as a substrate for protein kinases in laboratory settings, demonstrating its utility in studying kinase activity and regulation. For instance, this compound was used to assess the phosphorylation of specific proteins involved in metabolic pathways, providing insights into cellular metabolism and signaling .
Drug Delivery Systems
Another area of application is the development of drug delivery systems. This compound can be incorporated into nanocarriers designed for targeted delivery of therapeutic agents, enhancing the efficacy and reducing side effects.
Case Study: Nanocarrier Development
Recent advancements have seen this compound integrated into lipid-based nanoparticles aimed at delivering chemotherapeutic agents directly to tumor sites. This approach has shown improved bioavailability and reduced systemic toxicity compared to conventional delivery methods .
| Nanocarrier Type | Drug Delivered | Targeted Release Efficiency |
|---|---|---|
| Lipid-based nanoparticles | Doxorubicin | 85% |
| Polymeric micelles | Paclitaxel | 90% |
特性
分子式 |
C26H44N5O8P |
|---|---|
分子量 |
585.6 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hexadecanoate |
InChI |
InChI=1S/C26H44N5O8P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(32)39-40(35,36)37-16-19-22(33)23(34)26(38-19)31-18-30-21-24(27)28-17-29-25(21)31/h17-19,22-23,26,33-34H,2-16H2,1H3,(H,35,36)(H2,27,28,29)/t19-,22-,23-,26-/m1/s1 |
InChIキー |
CMRDSXPYXCUXMI-VJUOEERUSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















